molecular formula C24H26N2O5S B11405520 N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405520
M. Wt: 454.5 g/mol
InChI Key: ZTZZRLCCEAFVHB-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation of the phenyl ring using a sulfonyl chloride in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction with an appropriate azepane derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylsulfonyl)phenyl]-2-ethoxyacetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-2-phenoxyacetamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-16-13-17(2)23-20(27)15-22(31-21(23)14-16)24(28)25-18-7-9-19(10-8-18)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,25,28)

InChI Key

ZTZZRLCCEAFVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C

Origin of Product

United States

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